

Unveiling the Structural Landscape of Nicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 6-Chloro-5-iodonicotinate**

Cat. No.: **B1321958**

[Get Quote](#)

For researchers and professionals in the field of drug development, a deep understanding of the three-dimensional structure of molecules is paramount. This guide provides a comparative analysis of the X-ray crystal structures of derivatives closely related to **Methyl 6-Chloro-5-iodonicotinate**, offering insights into their solid-state conformations and intermolecular interactions. While the crystal structure for **Methyl 6-Chloro-5-iodonicotinate** itself is not publicly available in crystallographic databases, this guide leverages data from key analogues: Methyl 6-chloronicotinate and 6-Methylnicotinic acid, to provide valuable structural comparisons.

These compounds are significant as they form the foundational scaffolds in the synthesis of a variety of biologically active molecules.^[1] Understanding their crystal structures is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Methyl 6-chloronicotinate and 6-Methylnicotinic acid, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate

Parameter	Value
Empirical Formula	C ₇ H ₆ CINO ₂
Formula Weight	171.58
Crystal System	Triclinic
Space Group	P-1
a (Å)	3.8721(4)
b (Å)	5.8068(6)
c (Å)	17.3721(18)
α (°)	95.563(9)
β (°)	94.918(8)
γ (°)	104.657(9)
Volume (Å ³)	373.64(7)
Z	2
Temperature (K)	293
Radiation (λ, Å)	Mo Kα (0.71073)
R-factor	0.055
wR-factor	0.119

Data sourced from Acta Crystallographica Section E, 2012, E68, o162.[\[2\]](#)

Table 2: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

Parameter	Value
Empirical Formula	C ₇ H ₇ NO ₂
Formula Weight	137.14
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	3.8788(8)
b (Å)	13.634(3)
c (Å)	6.1094(12)
β (°)	90.51(3)
Volume (Å ³)	323.07(12)
Z	2
Temperature (K)	293
Radiation (λ, Å)	Mo Kα (0.71073)
R-factor	0.049

Note: The complete wR-factor was not available in the referenced source.[\[1\]](#)

Structural Insights and Comparison

The molecule of Methyl 6-chloronicotinate is nearly planar, with a small dihedral angle of 3.34(14)° between the pyridine ring and the ester group.[\[1\]](#)[\[2\]](#) The crystal packing is characterized by weak C—H…N hydrogen bonds that link the molecules into layers.[\[1\]](#)[\[2\]](#) Furthermore, π—π stacking interactions are observed between the aromatic rings in adjacent layers, with a centroid–centroid distance of 3.8721(4) Å.[\[2\]](#)

Similarly, the crystal structure of 6-methylnicotinic acid also reveals a nearly planar molecule.[\[1\]](#) Its crystal packing is stabilized by intermolecular O—H…N hydrogen bonds and weak C—H…O interactions.[\[1\]](#) Like the chloro-derivative, π—π stacking interactions are present between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[\[1\]](#)

The presence of different substituents (a chloro group and a methyl ester in one, and a methyl group and a carboxylic acid in the other) leads to distinct hydrogen bonding patterns and slight variations in the π – π stacking distances, which in turn influence the overall crystal packing and solid-state properties of these compounds.

Experimental Protocols

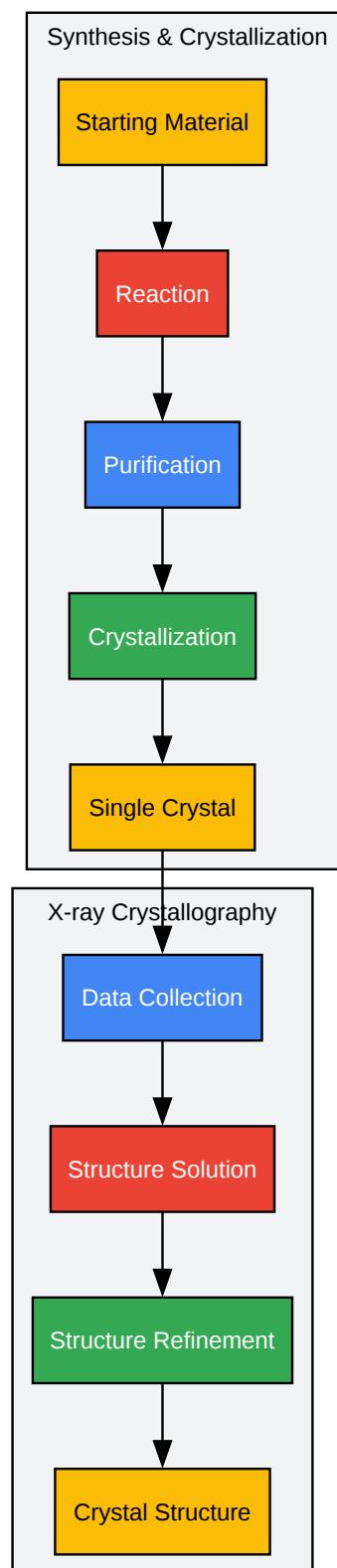
The methodologies for the synthesis and crystal structure determination of these derivatives are crucial for reproducibility and further research.

Synthesis and Crystallization of Methyl 6-chloronicotinate:

A mixture of 6-chloronicotinic acid (0.036 mol), dimethyl carbonate (0.131 mol), and concentrated H_2SO_4 (0.049 mol) was refluxed for 17 hours.^[1] Following the reaction, an aqueous solution of NaHCO_3 was added, and the product was extracted with dichloromethane. The organic layer was dried with Na_2SO_4 , filtered, and the solvent was evaporated under reduced pressure. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution at room temperature over a week.^{[1][2]}

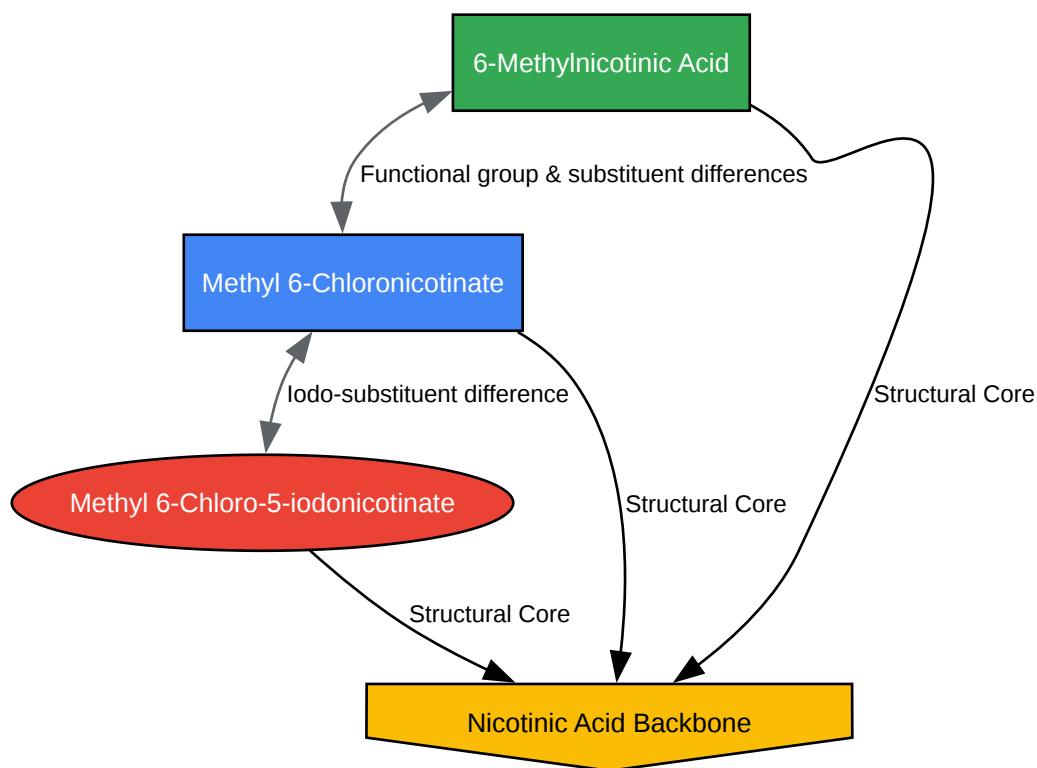
Crystallization of 6-Methylnicotinic Acid:

Commercially available 6-methylnicotinic acid was used. Single crystals were obtained by the slow evaporation of a methanol solution at room temperature.^[1]


X-ray Diffraction Analysis:

For Methyl 6-chloronicotinate, X-ray diffraction data were collected using an Oxford Diffraction Xcalibur E diffractometer.^[1] The structure was solved by direct methods using SHELXS97 and refined on F^2 by full-matrix least-squares using SHELXL97.^[1] Hydrogen atoms were positioned geometrically and refined using a riding model.^{[1][2]}

For 6-Methylnicotinic Acid, data collection was performed on a Rigaku SCXmini diffractometer.^[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.^[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]


Visualizing the Workflow and Molecular Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental Workflow for Crystal Structure Determination.

[Click to download full resolution via product page](#)

Structural Relationships of Compared Nicotinate Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Structural Landscape of Nicotinate Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321958#x-ray-crystal-structure-of-methyl-6-chloro-5-iodonicotinate-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com